methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2-chloro-6-fluorobenzyl group and a methyl acetate moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold. The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable base. Finally, the methyl acetate moiety is introduced through esterification using methyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The 2-chloro-6-fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.
Scientific Research Applications
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The 2-chloro-6-fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Uniqueness
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-6-fluorobenzyl group enhances its reactivity and potential biological activity, while the methyl acetate moiety provides additional sites for chemical modification and functionalization.
Biological Activity
Methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family, characterized by its unique structure, which includes a chloro-fluorobenzyl ether group and a methyl ester functional group. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₈ClF O₄, with a molecular weight of approximately 372.80 g/mol. The presence of chlorine and fluorine in its structure suggests potential reactivity and biological activity, making it an interesting subject for medicinal chemistry research .
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has shown potential effectiveness against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable capabilities .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Coumarin derivatives are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. Preliminary studies suggest that this compound may similarly modulate inflammatory pathways .
Anticancer Potential
This compound is being explored for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, it has shown promising results against MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, leading to changes in cellular signaling.
- Gene Expression Alteration : The compound may influence the expression of genes related to various biological processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, it is useful to compare it with other coumarin derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarin | Contains a chlorobenzyl ether but lacks fluorine | Different biological activity profile |
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarin | Similar structure but with different halogen substitutions | May exhibit different reactivity |
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarin | Features a chlorophenyl ether group | Distinct pharmacological properties |
These comparisons highlight the distinct chemical properties and potential biological activities of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate compared to other coumarins .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of methyl {7-[ (2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo -2H-chromen -3-y}acetate, demonstrating its promising biological activities:
- Anticancer Study : A study reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 9.54 μM, indicating potent anticancer activity .
- Anti-inflammatory Study : Another study highlighted its ability to reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .
Properties
Molecular Formula |
C20H16ClFO5 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-13-7-6-12(26-10-15-16(21)4-3-5-17(15)22)8-18(13)27-20(24)14(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
DMXIFZZOLSNJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC(=O)OC |
Origin of Product |
United States |
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